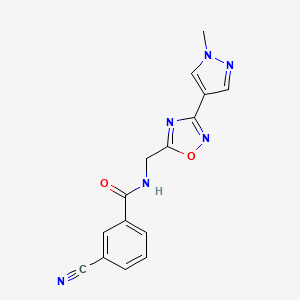![molecular formula C10H10F3NO B3016732 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1267424-77-0](/img/structure/B3016732.png)
2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that belongs to the class of 1,4-benzoxazines, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a six-membered ring fused to a benzene ring. These compounds are of interest due to their potential applications in pharmacology and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of 1,4-benzoxazine derivatives can be achieved through various methods. A general synthetic approach for functionalized 4H-1,2-benzoxazine derivatives, which may be applicable to the synthesis of this compound, involves the treatment of methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid . Another method includes the use of trifluoroacetic anhydride/phosphoric acid mediated C-C bond-forming reactions, avoiding the use of environmentally harmful reagents .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine core, which can be further substituted with various groups. The presence of electron-withdrawing substituents, such as trifluoromethyl groups, can influence the reactivity and stability of the molecule .
Chemical Reactions Analysis
Benzoxazine derivatives can undergo a range of chemical reactions. They can serve as precursors to functionalized o-quinone methides and multisubstituted phenols . The reactivity of these compounds can be further explored through their interactions with different reagents and conditions, leading to a variety of potential transformation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the electron density of the molecule, potentially altering its reactivity, boiling point, solubility, and other physical properties . The specific properties of this compound would need to be determined experimentally.
Relevant Case Studies
Case studies involving benzoxazine derivatives often focus on their biological activity and potential as therapeutic agents. For instance, certain 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones have been identified as potent and selective nonsteroidal progesterone receptor antagonists with oral activity in animal models . Additionally, novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and evaluated for their anti-cancer properties, with some showing promising anti-leukemic properties .
Applications De Recherche Scientifique
Anti-inflammatory Activity
Novel 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have been synthesized and shown to possess significant anti-inflammatory activity. These compounds outperformed the reference drug ibuprofen in certain measures of anti-inflammatory effectiveness (Yan-Fei Li et al., 2016).
Antiproliferative Activity
Derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine have been synthesized and studied for their antiproliferative activity. Some of these derivatives were found to inhibit the proliferation of endothelial and tumor cells, indicating potential applications in cancer treatment (M. Ilić et al., 2011).
Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists
A series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been developed as potent agents to block the TXA2 receptor and activate the PGI2 receptor. These compounds are being explored for their potential applications in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).
Orientations Futures
The future directions in the research of benzoxazine derivatives include the development of new synthetic routes and the exploration of their potential medicinal uses . The one-pot Smiles rearrangement process, for instance, is suggested to be fully explored for the synthesis of other complex thiazine derivatives .
Propriétés
IUPAC Name |
2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-6-5-14-8-4-7(10(11,12)13)2-3-9(8)15-6/h2-4,6,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFYPTBFWDSAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1267424-77-0 |
Source


|
| Record name | 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)
![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)


![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)
![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)
